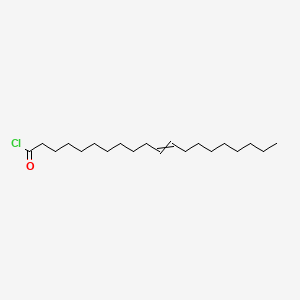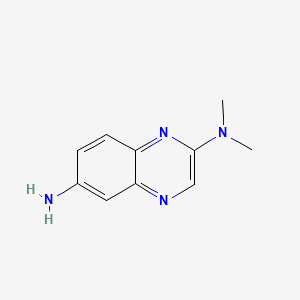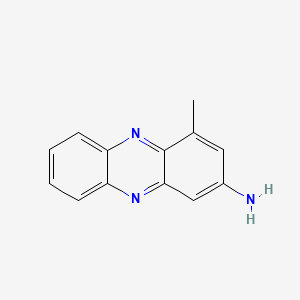![molecular formula C24H32O4 B561413 [(1S,3R,4S,5S,6R,7R)-5-hydroxy-1-methyl-7-(3-oxobutyl)-4-propan-2-yl-3-bicyclo[4.1.0]heptanyl] (E)-3-phenylprop-2-enoate CAS No. 102273-87-0](/img/structure/B561413.png)
[(1S,3R,4S,5S,6R,7R)-5-hydroxy-1-methyl-7-(3-oxobutyl)-4-propan-2-yl-3-bicyclo[4.1.0]heptanyl] (E)-3-phenylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1S,3R,4S,5S,6R,7R)-5-hydroxy-1-methyl-7-(3-oxobutyl)-4-propan-2-yl-3-bicyclo[4.1.0]heptanyl] (E)-3-phenylprop-2-enoate is a naturally occurring compound found in the roots of Echinacea plants . It is a member of the cinnamate family, characterized by its unique molecular structure, which includes a 3-phenylpropenoic acid esterified with a bicycloheptane derivative . This compound has garnered interest due to its potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,3R,4S,5S,6R,7R)-5-hydroxy-1-methyl-7-(3-oxobutyl)-4-propan-2-yl-3-bicyclo[4.1.0]heptanyl] (E)-3-phenylprop-2-enoate typically involves the esterification of 3-phenylpropenoic acid with a suitable bicycloheptane derivative. The reaction conditions often include the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from Echinacea roots, followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be achieved through optimized esterification processes, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
[(1S,3R,4S,5S,6R,7R)-5-hydroxy-1-methyl-7-(3-oxobutyl)-4-propan-2-yl-3-bicyclo[4.1.0]heptanyl] (E)-3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products
The major products formed from these reactions include oxidized quinones, reduced alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
[(1S,3R,4S,5S,6R,7R)-5-hydroxy-1-methyl-7-(3-oxobutyl)-4-propan-2-yl-3-bicyclo[41
Chemistry: It serves as a precursor for the synthesis of various bioactive compounds and as a model compound for studying esterification reactions.
Biology: The compound exhibits potential antimicrobial and antioxidant activities, making it a subject of interest in biological research.
Medicine: Preliminary studies suggest that [(1S,3R,4S,5S,6R,7R)-5-hydroxy-1-methyl-7-(3-oxobutyl)-4-propan-2-yl-3-bicyclo[4.1.0]heptanyl] (E)-3-phenylprop-2-enoate may have therapeutic potential due to its anti-inflammatory and antiviral properties.
Industry: It is used in the formulation of natural health products and cosmetics, leveraging its bioactive properties
Mecanismo De Acción
The mechanism of action of [(1S,3R,4S,5S,6R,7R)-5-hydroxy-1-methyl-7-(3-oxobutyl)-4-propan-2-yl-3-bicyclo[4.1.0]heptanyl] (E)-3-phenylprop-2-enoate involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts microbial cell membranes, leading to cell lysis and death.
Antioxidant Activity: It scavenges free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: This compound inhibits the production of pro-inflammatory cytokines, reducing inflammation
Comparación Con Compuestos Similares
Similar Compounds
Cinnamaldehyde: Found in cinnamon, it shares the cinnamate structure but lacks the bicycloheptane derivative.
Cinnamic Acid: A simpler structure with only the 3-phenylpropenoic acid moiety.
Cinnamoyl Chloride: Used in organic synthesis, it is a reactive derivative of cinnamic acid.
Uniqueness
[(1S,3R,4S,5S,6R,7R)-5-hydroxy-1-methyl-7-(3-oxobutyl)-4-propan-2-yl-3-bicyclo[4.1.0]heptanyl] (E)-3-phenylprop-2-enoate’s uniqueness lies in its combined structure of a cinnamate ester and a bicycloheptane derivative, which imparts distinct chemical and biological properties not observed in simpler cinnamate compounds .
Propiedades
Número CAS |
102273-87-0 |
|---|---|
Fórmula molecular |
C24H32O4 |
Peso molecular |
384.516 |
Nombre IUPAC |
[(1R,2S,3S,4R,6S,7R)-2-hydroxy-6-methyl-7-(3-oxobutyl)-3-propan-2-yl-4-bicyclo[4.1.0]heptanyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C24H32O4/c1-15(2)21-19(28-20(26)13-11-17-8-6-5-7-9-17)14-24(4)18(12-10-16(3)25)22(24)23(21)27/h5-9,11,13,15,18-19,21-23,27H,10,12,14H2,1-4H3/b13-11+/t18-,19-,21-,22+,23-,24+/m1/s1 |
Clave InChI |
MZRGOEIFXVZAOF-XAYXDKLWSA-N |
SMILES |
CC(C)C1C(CC2(C(C2C1O)CCC(=O)C)C)OC(=O)C=CC3=CC=CC=C3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



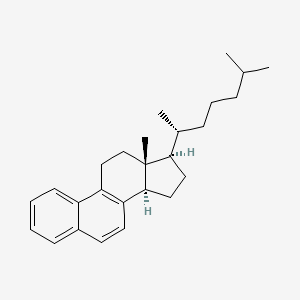

![3-Methyl-2-azabicyclo[3.2.1]octane](/img/structure/B561334.png)
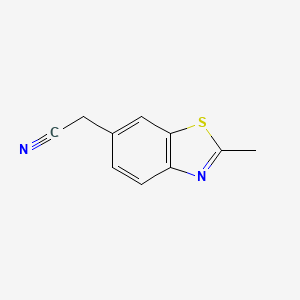

![[(1S,3R,6S,8R,11S,12S,15R,16R)-15-[(2R)-5,6-dimethylhept-5-en-2-yl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)-2-methylprop-2-enoate](/img/structure/B561342.png)
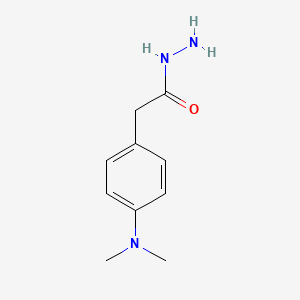
![Acetyl coenzyme A, [acetyl-3H]](/img/structure/B561347.png)
